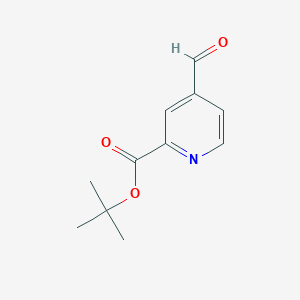![molecular formula C10H9NO3 B15331068 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and has been studied extensively. Additionally, microwave-assisted synthesis has been explored to improve yields and reaction times .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include dihydro analogs, substituted benzoxazinones, and various oxidized derivatives .
Applications De Recherche Scientifique
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase. The compound’s structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and preventing tissue degeneration .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but lacks the methoxy group at the 7-position.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom instead of a methoxy group.
Quinazolin-4(3H)-one: A related heterocyclic compound with different biological activities.
Uniqueness
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 7-position enhances its potential as a protease inhibitor and its overall stability .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
7-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-5-7(13-2)3-4-8(9)10(12)14-6/h3-5H,1-2H3 |
Clé InChI |
CHSPGGODZXJFHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)





![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)


![2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)



![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
